Ethyl 2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)thiazole-4-carboxylate
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Overview
Description
This compound is a derivative of pyrimidine, which is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at the 1st and 3rd positions . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the use of organolithium reagents . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The structure of these compounds is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrimidine derivatives often involve nucleophilic addition-elimination reactions . For example, phenyllithium undergoes nucleophilic addition to 2,4-chloropyrimidine in preference to the N1–C6 bond rather than to the N1–C2 bond .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by the presence of the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These properties can be modified to obtain the best ADME/Tox results for drug candidates .Scientific Research Applications
Synthesis of Thiazolopyrimidines and Related Compounds
Ethyl 2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)thiazole-4-carboxylate is a chemical precursor used in the synthesis of a broad range of heterocyclic compounds. It has been employed in the synthesis of thiazolopyrimidines, thiazolodipyrimidines, and heterocyclothiazolopyrimidines through reactions with various reagents like bromomalononitrile, chloroacetyl chloride, and phenacyl bromide, leading to the formation of compounds with potential pharmacological activities (Sherif et al., 1993).
Antimicrobial and Antitubercular Activities
Novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives have been synthesized and evaluated for their biological activities. These compounds exhibit significant antibacterial, antioxidant, and antitubercular properties, highlighting their potential in the development of new therapeutic agents (Bhoi et al., 2016).
Inhibitory Activity Against Mycobacterium tuberculosis
Thiazole-aminopiperidine hybrid analogues derived from this compound have shown significant inhibitory activity against Mycobacterium tuberculosis, presenting a promising avenue for the development of novel antituberculosis drugs (Jeankumar et al., 2013).
Anticancer and Anti-inflammatory Activities
Research into novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors, including derivatives of this compound, has led to the discovery of compounds with potent anticancer activity against colon HCT-116 human cancer cell line and potential anti-inflammatory properties (Abdel-Motaal et al., 2020).
Molluscicidal Properties
This compound derivatives have also been explored for their molluscicidal properties, offering a potential approach for controlling schistosomiasis by targeting the intermediate host snails (El-bayouki & Basyouni, 1988).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 2-[(6-pyrrolidin-1-ylpyrimidine-4-carbonyl)amino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S/c1-2-23-14(22)11-8-24-15(18-11)19-13(21)10-7-12(17-9-16-10)20-5-3-4-6-20/h7-9H,2-6H2,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNHAKZAJFGMCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=NC=N2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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